molecular formula C19H21N3O3 B6638474 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide

5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide

Cat. No. B6638474
M. Wt: 339.4 g/mol
InChI Key: MFPUTKNHGCYAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide, also known as MDOP or Compound 1, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In neurodegenerative disorders, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses. In inflammation, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In addition, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide is still in the early stages of research, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, the optimal dosage and administration route of 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide have not been established, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide. One direction is to investigate the pharmacokinetics and pharmacodynamics of 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide to determine its optimal dosage and administration route. Another direction is to explore the potential of 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide as a combination therapy with other drugs for cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide and its interactions with cellular pathways. Finally, the potential of 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes, should be explored.
In conclusion, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide is a novel small molecule with potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as its potential applications in other diseases.

Synthesis Methods

5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone with 2,4-dihydroxybenzaldehyde to form a chroman-4-one intermediate, which is then reacted with 2-aminopyrazine to form 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide. The synthesis has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, 5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-11-21-16(12-20-13)18(23)22-15-10-19(6-8-24-9-7-19)25-17-5-3-2-4-14(15)17/h2-5,11-12,15H,6-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPUTKNHGCYAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide

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